tert-butyl (2E)-3-bromo-2-methylprop-2-enoate
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Overview
Description
Tert-butyl (2E)-3-bromo-2-methylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a bromine atom, and a methyl group attached to a propenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2E)-3-bromo-2-methylprop-2-enoate typically involves the esterification of 3-bromo-2-methylprop-2-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method offers advantages in terms of sustainability and scalability compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2E)-3-bromo-2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly through E2 mechanisms.
Addition Reactions: The double bond in the propenoate moiety can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium ethoxide are used under heated conditions to promote elimination.
Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) are used in non-polar solvents like carbon tetrachloride or chloroform.
Major Products Formed
Substitution Reactions: Products include tert-butyl (2E)-3-hydroxy-2-methylprop-2-enoate, tert-butyl (2E)-3-amino-2-methylprop-2-enoate, and tert-butyl (2E)-3-thio-2-methylprop-2-enoate.
Elimination Reactions: The major product is 2-methyl-2-butene.
Properties
CAS No. |
912809-59-7 |
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Molecular Formula |
C8H13BrO2 |
Molecular Weight |
221.09 g/mol |
IUPAC Name |
tert-butyl (E)-3-bromo-2-methylprop-2-enoate |
InChI |
InChI=1S/C8H13BrO2/c1-6(5-9)7(10)11-8(2,3)4/h5H,1-4H3/b6-5+ |
InChI Key |
BLZTUHDREVWFEC-AATRIKPKSA-N |
Isomeric SMILES |
C/C(=C\Br)/C(=O)OC(C)(C)C |
Canonical SMILES |
CC(=CBr)C(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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